molecular formula C9H15NO2 B13568683 cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester

cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester

Cat. No.: B13568683
M. Wt: 169.22 g/mol
InChI Key: PTXUIEXYXGXMEU-SFYZADRCSA-N
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Description

cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester: is a chemical compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This compound is used primarily in research settings and is known for its unique structural properties, which include an amino group and a cyclohexene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester typically involves the esterification of cis-6-Amino-cyclohex-3-enecarboxylic acid. This process can be carried out using ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete esterification.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes similar to those used in laboratory settings. Industrial production would likely employ continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which would convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Alkylated amines.

Scientific Research Applications

Chemistry: In chemistry, cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for probing the activity of enzymes that interact with amino acids and esters.

Medicine: While not widely used in medicine, the compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.

Industry: In industrial applications, this compound can be used in the production of polymers and other materials. Its reactivity makes it a valuable intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate enzyme activity and affect metabolic pathways.

Comparison with Similar Compounds

  • cis-6-Amino-cyclohex-3-enecarboxylic acid
  • trans-6-Amino-cyclohex-3-enecarboxylic acid
  • cis-6-Amino-cyclohex-3-enecarboxylic acid amide hydrochloride

Comparison:

  • cis-6-Amino-cyclohex-3-enecarboxylic acid : Similar structure but lacks the ester group, making it less reactive in esterification reactions.
  • trans-6-Amino-cyclohex-3-enecarboxylic acid : The trans isomer has different spatial arrangement, affecting its reactivity and interaction with enzymes.
  • cis-6-Amino-cyclohex-3-enecarboxylic acid amide hydrochloride : Contains an amide group instead of an ester, which alters its chemical properties and reactivity.

Uniqueness: The presence of both an amino group and an ester group in cis-6-Amino-cyclohex-3-enecarboxylic acid ethyl ester makes it a versatile compound for various chemical reactions and applications

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

ethyl (1R,6S)-6-aminocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C9H15NO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-4,7-8H,2,5-6,10H2,1H3/t7-,8+/m1/s1

InChI Key

PTXUIEXYXGXMEU-SFYZADRCSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC=CC[C@@H]1N

Canonical SMILES

CCOC(=O)C1CC=CCC1N

Origin of Product

United States

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